molecular formula C13H14N2O2 B116002 (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide CAS No. 145441-02-7

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No. B116002
CAS RN: 145441-02-7
M. Wt: 230.26 g/mol
InChI Key: GWRNZKZNEMXLEA-UHFFFAOYSA-N
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Description

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that belongs to the class of isoxazolecarboxamides. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide in lab experiments is its potent activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one limitation of using (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its relatively low solubility, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of focus could be the development of more efficient synthesis methods to increase the yield of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of research could be the identification of the specific enzymes and pathways targeted by (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to investigate the potential applications of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide in the treatment of other diseases beyond cancer and inflammation.
Conclusion
In conclusion, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is a chemical compound that has potential applications in scientific research. Its potent activity against cancer cell lines and anti-inflammatory properties make it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Further research is needed to fully understand the mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1-phenylethylamine. The resulting product is then treated with sodium hydroxide to obtain (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide in high yield.

Scientific Research Applications

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

145441-02-7

Product Name

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16)

InChI Key

GWRNZKZNEMXLEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

Other CAS RN

145441-02-7
145441-03-8

synonyms

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Origin of Product

United States

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